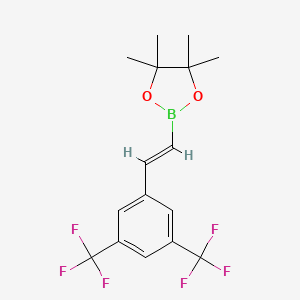

(E)-2-(3,5-Bis(trifluoromethyl)styryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The compound (E)-2-(3,5-Bis(trifluoromethyl)styryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone conjugated to a styryl group substituted with two trifluoromethyl (-CF₃) groups at the 3,5-positions. The (E)-stereochemistry indicates a trans configuration across the double bond, which is critical for its electronic and steric properties. This compound is notable for its strong electron-withdrawing trifluoromethyl substituents, which enhance stability and influence reactivity in cross-coupling reactions or sensing applications .

Propriétés

IUPAC Name |

2-[(E)-2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BF6O2/c1-13(2)14(3,4)25-17(24-13)6-5-10-7-11(15(18,19)20)9-12(8-10)16(21,22)23/h5-9H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYGUDITBZMNGD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584814 | |

| Record name | 2-{(E)-2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-87-6 | |

| Record name | 2-[(1E)-2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{(E)-2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydroboration Reactions

One effective method involves the hydroboration of styrene derivatives using diboranes or borane complexes. For example:

- Starting Materials : Styrene derivatives (e.g., 3,5-bis(trifluoromethyl)styrene) and borane reagents.

- Reaction Conditions : The reaction typically occurs in solvents like THF or toluene at elevated temperatures (around 80 °C) under inert atmospheres.

- Yield : Hydroboration reactions can yield the desired dioxaborolane in high yields (often above 80%) depending on the specific conditions used.

Suzuki-Miyaura Coupling

Another prominent method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction:

- Starting Materials : Aryl halides (e.g., 3-bromo-5-trifluoromethylstyrene) and boronic acids or esters.

- Catalyst : Palladium catalysts are commonly employed to facilitate the coupling reaction.

- Solvents : Common solvents include ethanol and water mixtures or DMF under microwave irradiation.

- Yield : This method can also provide yields ranging from 66% to over 90% depending on the substrate and reaction conditions.

Direct Borocyclopropanation

Direct borocyclopropanation is another innovative approach:

- Starting Materials : Diiodomethyl compounds and boron reagents like pinacol or bis(pinacolato)diboron.

- Reaction Conditions : Conducted in dichloromethane or similar solvents at room temperature or slightly elevated temperatures.

- Yield : This method has been reported to achieve yields of around 81% under optimized conditions.

After synthesis, characterization of (E)-2-(3,5-Bis(trifluoromethyl)styryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is essential to confirm its structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and purity.

| NMR Type | Chemical Shift |

|---|---|

| ^1H NMR | δ 7.60–7.56 (m), δ 6.26 (d) |

| ^13C NMR | δ 147.7, δ 140.8 |

- Mass Spectrometry (MS) : Used for determining molecular weight and confirming the identity of the compound.

The preparation of this compound can be effectively achieved through various synthetic routes such as hydroboration reactions and Suzuki-Miyaura coupling. Each method has its advantages regarding yield and operational simplicity. Careful characterization post-synthesis ensures the integrity and applicability of this compound in further chemical research and applications.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-(3,5-Bis(trifluoromethyl)styryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

Reduction: Reduction reactions can convert the styryl group to an ethyl group, altering the compound’s properties.

Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like organolithium compounds, Grignard reagents, or halogenating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Ethyl-substituted derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Cross-Coupling Reactions:

The compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its dioxaborolane structure allows for efficient reactions with organohalides under mild conditions. This property is beneficial for synthesizing complex organic molecules.

Case Study:

A study demonstrated that (E)-2-(3,5-bis(trifluoromethyl)styryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane effectively participated in Suzuki-Miyaura coupling reactions to produce biaryl compounds with high yields and selectivity .

2. Functionalization of Aromatic Compounds:

The compound can facilitate the functionalization of aromatic compounds through electrophilic aromatic substitution. Its trifluoromethyl groups enhance electrophilicity and reactivity.

Data Table: Functionalization Results

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Boronate | 85 | KCO, DMF |

| Electrophilic Substitution | Aromatic Compound + Electrophile | 78 | Acetic Acid, Heat |

Applications in Material Science

1. Development of Fluorescent Materials:

Due to its unique electronic properties, this compound has been explored for use in developing fluorescent materials. The presence of trifluoromethyl groups contributes to enhanced stability and fluorescence efficiency.

Case Study:

Research indicated that polymers incorporating this compound exhibited improved photostability and brightness compared to traditional fluorescent materials .

Data Table: Fluorescent Properties

| Material Type | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Polymer A | 520 | 30 |

| Polymer B | 550 | 45 |

Applications in Medicinal Chemistry

1. Anticancer Agents:

The compound has shown promise as a precursor for synthesizing potential anticancer agents. Its ability to form stable complexes with metal ions can enhance biological activity.

Case Study:

A series of derivatives synthesized from this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells .

Data Table: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 12 |

| Derivative B | MDA-MB-231 | 8 |

Mécanisme D'action

The mechanism of action of (E)-2-(3,5-Bis(trifluoromethyl)styryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups and reactive boron center. These interactions can modulate various biochemical pathways, including enzyme inhibition, receptor binding, and signal transduction. The compound’s ability to form stable complexes with other molecules makes it a valuable tool in chemical biology and medicinal chemistry.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural and Electronic Differences

| Compound Name | Substituents (R₁, R₂) | Electronic Nature | Molecular Weight (g/mol) |

|---|---|---|---|

| (E)-2-(3,5-Bis(trifluoromethyl)styryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -CF₃, -CF₃ | Strong electron-withdrawing | ~378.12 (estimated) |

| (E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -F, -F | Moderate electron-withdrawing | 266.10 |

| 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -Cl, -Cl | Strong electron-withdrawing | 273.97 |

| 2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -OCH₃, -OCH₃ | Electron-donating | 304.23 |

| 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -CH₃, -CH₃ | Weak electron-donating | 232.13 |

- Trifluoromethyl vs. Difluoro/Dichloro : The -CF₃ groups in the target compound exert stronger electron-withdrawing effects than -F or -Cl, reducing electron density at the boron center and enhancing oxidative stability. This makes it less reactive in Suzuki-Miyaura couplings compared to electron-rich analogs but more stable under harsh conditions .

- Trifluoromethyl vs. Methoxy : Methoxy groups increase electron density, improving reactivity in cross-couplings but reducing stability. For example, methoxy-substituted boronates are preferred in fluorescence probes (e.g., H₂O₂ detection) due to tunable electronic transitions .

Stability and Handling Considerations

- Acid Sensitivity: The trifluoromethyl compound is acid-sensitive, requiring non-acidic workup conditions to prevent decomposition .

- Thermal Stability : Halogenated variants (e.g., dichloro) may pose flammability risks under heat, necessitating precautions like avoiding sparks .

Activité Biologique

(E)-2-(3,5-Bis(trifluoromethyl)styryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound known for its unique structural properties and potential biological activities. This compound is characterized by the presence of trifluoromethyl groups, which are often associated with enhanced biological activity due to their influence on pharmacodynamics and pharmacokinetics.

- Molecular Formula : C16H17BF6O2

- Molar Mass : 366.11 g/mol

- Density : 1.24 g/cm³ (predicted)

- Melting Point : 36-40 °C

- Boiling Point : 289.5 °C (predicted)

- CAS Number : 1073354-87-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial properties and potential applications in drug development.

Antimicrobial Activity

Research indicates that compounds bearing trifluoromethyl groups exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies on related compounds have shown MIC values as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis . The presence of the trifluoromethyl moiety is believed to enhance the interaction with bacterial targets.

Cytotoxicity Studies

In cytotoxicity assessments, compounds similar to this compound have demonstrated varying levels of toxicity:

- IC50 Values : Some derivatives showed IC50 values ranging from 7 to 9 µg/mL against human cell lines . This suggests a favorable therapeutic index for further development.

Study 1: Synthesis and Antimicrobial Evaluation

A study conducted on pyrazole derivatives substituted with trifluoromethyl groups reported that these compounds exhibited potent growth inhibition against drug-resistant bacteria. The synthesized compounds were tested for their ability to disrupt biofilms formed by MRSA and E. faecalis:

| Compound | MIC (µg/mL) | MBEC (µg/mL) |

|---|---|---|

| Compound A | 0.5 | 1 |

| Compound B | 1 | 2 |

| Compound C | 0.25 | 0.5 |

The results indicated that the trifluoromethyl substitution significantly enhanced both antibacterial and antibiofilm activities .

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism of action for boron-containing compounds like this compound. It was found that these compounds could interfere with bacterial cell wall synthesis and disrupt membrane integrity .

Q & A

What are the optimal synthetic routes for preparing (E)-2-(3,5-bis(trifluoromethyl)styryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with high stereoselectivity?

The compound can be synthesized via hydroboration of alkynyl pinacolboronates or transition-metal-catalyzed coupling. For stereoselective synthesis, hydroboration with dicyclohexylborane under inert atmospheres yields cis-alkenyl boronates, which can isomerize to the thermodynamically stable E-isomer under specific conditions (e.g., heating or light exposure) . Catalytic methods using cobalt-based metal-organic frameworks (e.g., UiO-Co) have achieved >90% yields for analogous styryl dioxaborolanes, emphasizing the role of catalyst choice in stereocontrol .

How can the E-configuration of the styryl group be unambiguously confirmed using spectroscopic methods?

The E-configuration is confirmed via NMR coupling constants () between vinylic protons. For E-isomers, coupling constants typically range from 12–16 Hz due to trans-diaxial coupling, whereas Z-isomers exhibit lower values (6–10 Hz). NMR can further distinguish isomers via chemical shifts of the sp-hybridized carbons . For example, in related compounds, E-isomers show upfield shifts for the β-vinylic carbon compared to Z-isomers .

What challenges arise in Suzuki-Miyaura cross-coupling reactions involving this compound, and how can they be mitigated?

The electron-withdrawing trifluoromethyl groups increase steric hindrance and reduce boron reactivity, potentially slowing transmetallation. Optimized conditions include using Pd(PPh) or SPhos ligands in polar aprotic solvents (e.g., THF/DMF) at elevated temperatures (60–80°C). Pre-activation of the boronate with bases like CsCO improves coupling efficiency .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

The compound is moisture-sensitive due to the dioxaborolane ring. Degradation via hydrolysis can form boronic acids, reducing reactivity. Storage under inert atmospheres (Ar/N) at –20°C in anhydrous solvents (e.g., DCM) is critical. Regular NMR monitoring (δ ~33 ppm for intact boronate) is recommended to verify integrity .

What computational methods are suitable for predicting the compound’s reactivity in C–B bond transformations?

Density Functional Theory (DFT) studies can model transition states for boron-mediated reactions. For example, calculating the energy barrier for protodeboronation or cross-coupling helps predict regioselectivity. Basis sets like 6-31G(d) and functionals (B3LYP) are commonly used for boron-containing systems .

How can contradictory data on reaction yields in hydroboration protocols be resolved?

Yield discrepancies often stem from variations in catalyst loading, solvent purity, or borane stoichiometry. Systematic optimization (e.g., using Design of Experiments) is advised. For instance, UiO-Co catalyst loadings <0.5 mol% may reduce side reactions in pinacolborane additions .

What role does the dioxaborolane ring play in stabilizing the compound during metal-free transformations?

The electron-donating pinacol ester stabilizes the boron center via conjugation, reducing Lewis acidity and enhancing air stability. This facilitates metal-free applications, such as radical borylation or Lewis acid-catalyzed hydroboration .

What purification techniques are most effective for isolating high-purity (>98%) samples?

Flash chromatography on silica gel (hexane/EtOAc gradients) effectively removes unreacted alkynes or borane byproducts. For highly fluorinated analogs, reverse-phase HPLC with C18 columns and MeCN/HO mobile phases improves resolution .

How does the compound’s electronic structure influence its utility in synthesizing fluorinated heterocycles?

The electron-deficient trifluoromethyl groups activate the styryl moiety for cycloaddition or electrophilic substitution, enabling access to fluorinated indoles, quinolines, or benzothiophenes. For example, Heck-type couplings with iodobenzene derivatives yield trifluoromethyl-substituted heteroarenes .

What are the limitations of current synthetic methods for scaling up this compound?

Large-scale synthesis is hindered by the high cost of trifluoromethyl precursors and the need for strict anhydrous conditions. Flow chemistry approaches with immobilized catalysts (e.g., packed-bed reactors) may improve scalability and reduce purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.